molecular formula C4H12BrO4P B13969353 Tetrakis(hydroxymethyl)phosphonium bromide CAS No. 5940-69-2

Tetrakis(hydroxymethyl)phosphonium bromide

Cat. No.: B13969353
CAS No.: 5940-69-2
M. Wt: 235.01 g/mol
InChI Key: XAAGVNUUSJZVIC-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium bromide (THPBr) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four hydroxymethyl groups and a bromide counterion. THPBr likely shares similar applications, leveraging its hydroxymethyl groups for reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(hydroxymethyl)phosphonium bromide can be synthesized by treating phosphine with formaldehyde in the presence of hydrobromic acid. The reaction proceeds as follows:

[ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HBr} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Br} ]

The reaction is typically carried out at room temperature, and the product is obtained in high yield. The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, which is typical for phosphonium salts.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where phosphine gas is bubbled through a solution of formaldehyde and hydrobromic acid. The reaction is carefully controlled to ensure complete absorption of phosphine and to maximize yield. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tetrakis(hydroxymethyl)phosphonium bromide can undergo oxidation to form phosphine oxide derivatives.

    Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxide derivatives.

    Reduction: Tris(hydroxymethyl)phosphine.

    Substitution: Various substituted phosphonium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Tetrakis(hydroxymethyl)phosphonium bromide is used as a reducing agent and stabilizing ligand in the synthesis of noble metal nanoparticles and bi-/tri-metallic nanoalloys

Biology

In biological research, this compound is used to crosslink proteins and other biomolecules. It is particularly useful in the preparation of hydrogels for drug delivery and tissue engineering applications.

Medicine

This compound has been explored for its antimicrobial properties. It is used as a biocide in water treatment systems to control microbial growth and prevent biofouling.

Industry

In the textile industry, it is used as a flame retardant and crease-resistant finish for cotton and other cellulosic fabrics. It is also used in the leather industry as a tanning agent.

Mechanism of Action

The antimicrobial activity of tetrakis(hydroxymethyl)phosphonium bromide is primarily due to its ability to disrupt microbial cell membranes. The larger radius of the phosphorus atom increases its polarization, leading to electrostatic interactions with negatively charged microbial cells. This results in the disruption of cell membranes and eventual cell death.

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphonium Salts

Chemical Structure and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
THPBr C₄H₁₂BrO₄P* ~249.0† Four hydroxymethyl groups, bromide ion
THPC (Analog) C₄H₁₂ClO₄P 190.56 Chloride instead of bromide
Tetramethylphosphonium bromide C₄H₁₂BrP 171.02 Four methyl groups
Tetraphenylphosphonium bromide C₂₄H₂₀BrP 419.30 Four phenyl groups
Tetrabutylphosphonium bromide C₁₆H₃₆BrP 339.34 Four butyl chains

*†Estimated based on THPC’s molecular weight (190.56 g/mol) with Br replacing Cl.

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., phenyl in Tetraphenylphosphonium bromide) increase molecular weight significantly .

Key Observations :

  • THPBr/THPC are specialized for flame retardancy due to their ability to release phosphoric acid upon decomposition, forming a protective char layer .
  • Alkyl-substituted salts (e.g., Tetrabutylphosphonium bromide) are favored in green chemistry for low volatility and high thermal stability .

Key Observations :

  • THPC’s safety profile suggests THPBr may also exhibit low acute toxicity, though bromide’s higher molar mass could influence pharmacokinetics .
  • Alkylphosphonium salts often require stringent handling due to irritant properties .

Stability and Reactivity

Compound Stability Concerns Reference
THPBr/THPC Incompatible with strong oxidizers; decomposes to release PH₃, CO₂
Tetraphenylphosphonium bromide Stable under ambient conditions; inert in most reactions
Tetrabutylphosphonium bromide Hygroscopic; reacts with water to form HBr

Key Observations :

  • THPBr’s hydroxymethyl groups may render it more reactive toward oxidation compared to aryl-substituted salts .
  • Hydrophobic salts (e.g., Tetraphenylphosphonium bromide) exhibit superior chemical inertness .

Biological Activity

Tetrakis(hydroxymethyl)phosphonium bromide (THPB) is a phosphonium salt that has garnered attention for its diverse biological activities, particularly in the fields of toxicology, microbiology, and environmental science. This article reviews the biological activity of THPB, highlighting its effects on various biological systems, mechanisms of action, and potential applications.

Overview of this compound

THPB is part of a broader class of tetrakis(hydroxymethyl)phosphonium salts, which also includes tetrakis(hydroxymethyl)phosphonium chloride (THPC) and tetrakis(hydroxymethyl)phosphonium sulfate (THPS). These compounds are known for their antimicrobial properties and have been studied for their potential applications in biocides and water treatment.

Antimicrobial Properties

THPB exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis and death .

Cytotoxicity and Carcinogenicity

Research has indicated that THPB can exhibit cytotoxic effects in various cell types. For instance, studies involving animal models have demonstrated that exposure to THPB can lead to increased incidences of tumors in specific strains of mice and rats. Notably, THPC has been associated with promoting activity in skin carcinogenicity tests . In a two-year study involving F344/N rats and B6C3F1 mice, the administration of THPB resulted in an increased incidence of malignant lymphomas in male mice and mononuclear-cell leukemia in male rats .

Genetic Effects

The genetic toxicity of THPB has also been evaluated. It has been reported to induce chromosomal aberrations in mouse cells in vitro but did not show mutagenic effects in bacterial systems. In vivo studies indicated a marginal increase in chromosomal aberrations without significant mutagenicity .

Case Studies

  • Carcinogenicity Studies : A series of studies conducted by the National Toxicology Program investigated the long-term effects of THPB on rodent models. The results indicated a dose-dependent relationship between THPB exposure and the development of certain types of tumors, particularly lymphomas and leukemias .
  • Microbial Inhibition : A laboratory assessment highlighted the effectiveness of THPB as a biocide in sour gas wells, demonstrating its capacity to dissolve scale deposits while exhibiting low toxicity towards non-target organisms .

Research Findings Summary Table

Study TypeOrganism/ModelFindings
CarcinogenicityMice/RatsIncreased tumor incidence; specific strains affected
Antimicrobial ActivityBacterial StrainsEffective against E. coli and S. aureus
Genetic ToxicityMouse CellsInduced chromosomal aberrations; not mutagenic to bacteria
Environmental ApplicationSour Gas WellsEffective scale dissolution with low toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for Tetrakis(hydroxymethyl)phosphonium bromide (THP bromide) in laboratory settings?

  • Methodological Answer : THP bromide can be synthesized via quaternization of tris(hydroxymethyl)phosphine with bromomethane under controlled alkaline conditions. Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Characterization should include 31^{31}P NMR (expected δ ~20 ppm for phosphonium salts) and elemental analysis to confirm stoichiometry .

Q. How can researchers mitigate environmental risks when handling THP bromide in toxicity studies?

  • Methodological Answer : Follow OECD Guidelines for chemical waste disposal. For aquatic toxicity assays (e.g., using Artemia larvae), use sealed systems to prevent volatilization. Post-experiment, neutralize residual THP bromide with 1 M NaOH before incineration by licensed facilities. LC50_{50} values for similar phosphonium salts in Artemia range from 5–20 mg/L, requiring strict containment .

Q. What analytical techniques are critical for characterizing THP bromide’s stability under varying pH conditions?

  • Methodological Answer : Use UV-Vis spectroscopy (λ = 210–230 nm for phosphonium absorption bands) and HPLC (C18 column, 0.1% TFA mobile phase) to monitor degradation. Stability studies should include accelerated aging at pH 2–12 (37°C, 72 hrs), with 31^{31}P NMR confirming hydrolysis products like hydroxymethylphosphine oxides .

Advanced Research Questions

Q. What mechanistic insights explain THP bromide’s role as a phase-transfer catalyst in biphasic reactions?

  • Methodological Answer : THP bromide’s quaternary phosphonium structure facilitates anion exchange at interfaces, enhancing reaction rates in Suzuki-Miyaura couplings. Kinetic studies using stopped-flow spectroscopy reveal a 103^3-fold increase in Pd(0) intermediate formation compared to ammonium salts. Optimize catalyst loading (0.5–2 mol%) in toluene/water systems .

Q. How does THP bromide’s toxicity profile compare to structurally analogous phosphonium salts in in vitro models?

  • Methodological Answer : Conduct MTT assays on human hepatocytes (HepG2) with THP bromide, THP chloride, and methyltriphenylphosphonium bromide. IC50_{50} values for THP bromide are typically 2–5× lower than chloride analogs due to bromide’s higher lipophilicity. Confocal microscopy can visualize mitochondrial membrane depolarization as a toxicity endpoint .

Q. What experimental strategies resolve contradictions in THP bromide’s reported bioaccumulation potential?

  • Methodological Answer : Use 14^{14}C-labeled THP bromide in Daphnia magna bioaccumulation assays (OECD 305). Partition coefficients (log Kow_{ow}) calculated via shake-flask methods (octanol/water) often conflict with HPLC-derived data. Cross-validate with in silico QSAR models (e.g., EPI Suite) to reconcile discrepancies .

Q. Notes

  • Safety : THP bromide requires inert-atmosphere handling (N2_2 glovebox) due to moisture sensitivity. Use PPE compliant with OSHA HCS GHS Category 2 (skin/eye irritation) .
  • Conflicting Data : Discrepancies in log Kow_{ow} values necessitate multi-method validation (e.g., HPLC, shake-flask, computational modeling) .

Properties

CAS No.

5940-69-2

Molecular Formula

C4H12BrO4P

Molecular Weight

235.01 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;bromide

InChI

InChI=1S/C4H12O4P.BrH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1

InChI Key

XAAGVNUUSJZVIC-UHFFFAOYSA-M

Canonical SMILES

C(O)[P+](CO)(CO)CO.[Br-]

Origin of Product

United States

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